molecular formula C18H19ClN2OS B5756852 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(PHENYLSULFANYL)ETHAN-1-ONE

1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-(PHENYLSULFANYL)ETHAN-1-ONE

Cat. No.: B5756852
M. Wt: 346.9 g/mol
InChI Key: XPTVTCKLHWDFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a phenylsulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 3-chlorophenylpiperazine with phenylsulfanyl ethanone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating their activity. This interaction can lead to alterations in neurotransmitter levels and signaling pathways, which may contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the phenylsulfanyl ethanone moiety.

    1-(3-Chlorophenyl)piperazine: Another similar compound with the chlorine atom positioned differently on the phenyl ring.

    1-Phenylpiperazine: A simpler analog without the chlorophenyl group

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is unique due to the presence of both the chlorophenyl and phenylsulfanyl ethanone groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTVTCKLHWDFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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